Isophosphamide bromide mustard

Description

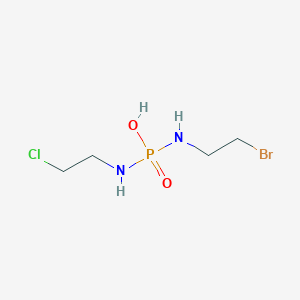

Structure

3D Structure

Properties

CAS No. |

132633-97-7 |

|---|---|

Molecular Formula |

C4H11BrClN2O2P |

Molecular Weight |

265.47 g/mol |

IUPAC Name |

(2-bromoethylamino)-(2-chloroethylamino)phosphinic acid |

InChI |

InChI=1S/C4H11BrClN2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) |

InChI Key |

ONDMKWOOMAPTPJ-UHFFFAOYSA-N |

SMILES |

C(CCl)NP(=O)(NCCBr)O |

Canonical SMILES |

C(CCl)NP(=O)(NCCBr)O |

Other CAS No. |

132633-97-7 |

Synonyms |

Br Cl fosfamide ifosfamide bromide mustard IPAMBr isophosphamide bromide mustard isophosphoramide bromide mustard N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid |

Origin of Product |

United States |

Isophosphamide Bromide Mustard: Molecular and Mechanistic Foundation

Chemical Classification and Structural Relationship to Other Oxazaphosphorines

Isophosphamide (B7887094) bromide mustard is chemically related to the oxazaphosphorine class of alkylating agents. nih.gov The oxazaphosphorines are a significant group of antineoplastic drugs that includes widely used agents like ifosfamide (B1674421) and cyclophosphamide (B585). drugbank.comwikipedia.orgnih.gov These compounds are characterized as prodrugs, meaning they are administered in an inactive form and require metabolic activation to exert their cytotoxic effects. nih.govnih.gov The core structure of oxazaphosphorine prodrugs features a six-membered heterocyclic ring containing phosphorus, oxygen, and nitrogen atoms. nih.govcaymanchem.com

The activation of oxazaphosphorines like ifosfamide involves hepatic cytochrome P450-catalyzed oxidation, which ultimately leads to the opening of this ring structure. nih.govuzh.ch This process yields the active, acyclic cytotoxic species. Isophosphamide bromide mustard is an analog of isophosphoramide mustard, the ultimate active metabolite of ifosfamide. ontosight.aipharmgkb.orgmedchemexpress.com Unlike the parent drug ifosfamide, this compound does not possess the cyclic oxazaphosphorine structure; instead, it has a linear phosphorodiamidic acid backbone. ontosight.ai Its structure consists of this backbone with two distinct haloethyl groups attached to the nitrogen atoms: one bromoethyl group and one chloroethyl group. ontosight.ainih.gov This places it structurally as a direct analog of the active form responsible for the therapeutic effect, rather than an analog of the inactive prodrug.

Nomenclature and Chemical Identity of Bromine-Substituted Isophosphoramide Mustard Analogs

The chemical identity of this compound is defined by specific nomenclature and identifiers. It is recognized by several synonyms, including N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid, Br Cl fosfamide, and IPAMBr. nih.gov The compound results from the substitution of a bromine atom for one of the chlorine atoms found in its parent analog, isophosphoramide mustard.

The study of halogen substitution has led to other bromine-containing analogs in this chemical family. One such compound is bromofosfamide (B17040) (BRO), which is an analog of the prodrug ifosfamide itself, featuring a bromine substituent. biointerfaceresearch.comresearchgate.net Research has indicated that the potency of these bromo-analogs can differ from their chloro-counterparts; for instance, bromofosfamide's active form is considered more potent than isophosphoramide mustard (IPM), the active metabolite of ifosfamide. biointerfaceresearch.comresearchgate.net

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2-bromoethylamino)-(2-chloroethylamino)phosphinic acid nih.gov |

| CAS Number | 132633-97-7 nih.gov |

| Molecular Formula | C₄H₁₁BrClN₂O₂P nih.gov |

| Molecular Weight | 265.47 g/mol nih.gov |

| Synonyms | N-(2-Bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid, Br Cl fosfamide, IPAMBr, Ifosfamide Bromide Mustard ontosight.ainih.gov |

Precursor-Prodrug Relationship with Ifosfamide and its Active Metabolites

To understand the context of this compound, it is essential to examine the metabolic pathway of its parent compound, ifosfamide. Ifosfamide is a classic example of a prodrug, a pharmacologically inert substance that is converted into a therapeutically active metabolite within the body. researchgate.netmdpi.com This bioactivation is a mandatory step for its cytotoxic activity. nih.gov

The activation process begins in the liver and is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6. nih.govpharmgkb.org

The first step is the hydroxylation of the oxazaphosphorine ring of ifosfamide to form 4-hydroxyifosfamide. drugbank.comuzh.ch

This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldoifosfamide (B1666837). uzh.chpharmgkb.org

Aldoifosfamide is unstable and undergoes spontaneous, non-enzymatic degradation. This breakdown yields two products: acrolein, a toxic byproduct associated with bladder toxicity, and isophosphoramide mustard (IPM), the principal therapeutically active alkylating agent. pharmgkb.orgnih.gov

Table 2: Key Compounds in the Ifosfamide Activation Pathway

| Compound | Role |

|---|---|

| Ifosfamide | Inactive prodrug, parent compound wikipedia.org |

| 4-Hydroxyifosfamide | First, active metabolite formed by hepatic CYP450 enzymes drugbank.compharmgkb.org |

| Aldoifosfamide | Tautomer of 4-hydroxyifosfamide, precursor to active mustard pharmgkb.org |

| Isophosphoramide Mustard (IPM) | Ultimate active, cytotoxic metabolite that alkylates DNA pharmgkb.orgmedchemexpress.com |

| Acrolein | Toxic byproduct of aldoifosfamide degradation pharmgkb.org |

Molecular and Cellular Mechanisms of Action

DNA Alkylation and Adduct Formation

Isophosphamide (B7887094) bromide mustard is a bifunctional alkylating agent, structurally analogous to isophosphamide mustard, but with one of its two chloroethyl groups replaced by a bromoethyl group. nih.gov Its mode of action is rooted in the chemical process of alkylation, where it covalently attaches an alkyl group to electron-rich sites on biomolecules, most critically, DNA. ontosight.aibiointerfaceresearch.com This process is initiated through the formation of a highly reactive aziridinium (B1262131) cation intermediate via intramolecular cyclization. biointerfaceresearch.commdpi.com This electrophilic intermediate then readily attacks nucleophilic sites on the DNA molecule. biointerfaceresearch.com The presence of both bromine and chlorine atoms contributes to its reactivity and biological activity. ontosight.ai This initial reaction, known as monoalkylation, is followed by a second alkylation event, facilitated by the remaining haloethyl arm, which can lead to the formation of various DNA adducts and cross-links. mdpi.comnih.gov This damage disrupts the normal functions of DNA, leading to the suspension of DNA replication and transcription, which ultimately culminates in cell death. biointerfaceresearch.comaacrjournals.org

Preferential Alkylation at Guanine (B1146940) N-7 Positions

The primary target for alkylation by nitrogen mustards, including isophosphamide bromide mustard, is the N-7 position of guanine residues within the DNA sequence. biointerfaceresearch.comnih.govgoogle.com This preference is attributed to the high nucleophilicity and accessibility of the N-7 atom, which is located in the major groove of the DNA double helix. biointerfaceresearch.com The electrostatic potential at this site makes it particularly susceptible to attack by electrophilic agents like the aziridinium ion formed from the mustard compound. biointerfaceresearch.comoncohemakey.com Alkylation at the guanine N-7 position has significant consequences; it can destabilize the glycosidic bond, leading to depurination, and can also induce mispairing of the alkylated guanine with thymine (B56734) instead of cytosine during DNA replication, a mutagenic event. mdpi.comnih.gov

Formation of DNA Interstrand Cross-Links

As a bifunctional agent, this compound can form DNA interstrand cross-links (ICLs), which are considered the most cytotoxic lesions induced by this class of compounds. nih.govscispace.com An ICL covalently links the two opposing strands of the DNA helix, physically preventing their separation. nih.gov This blockage is a formidable obstacle to cellular machinery, effectively halting essential processes like DNA replication and transcription that require strand separation. scispace.com

Research conducted on HeLa cells using alkaline elution analysis has demonstrated that bromo-substituted analogues of isophosphoramide mustard induce concentration- and time-dependent ICLs. nih.gov Notably, these bromo analogues, including this compound, exhibit higher DNA interstrand cross-linking potency compared to their dichloro counterpart, isophosphoramide mustard. nih.gov The formation of these cross-links is a critical determinant of the compound's biological activity. nih.govscispace.com Studies with related phosphoramide (B1221513) mustards have shown that ICLs are preferentially formed at 5'-d(GAC)-3' sequences. nih.gov

Induction of Deoxyribose-Protein Cross-Links

The reactivity of this compound is not limited to DNA bases. It can also induce the formation of DNA-protein cross-links (DPCs). nih.govnih.gov These lesions occur when the alkylating agent covalently links a DNA strand to a nearby protein, such as a histone or a replication or transcription factor. The formation of DPCs has been observed in a concentration-dependent manner in HeLa cells treated with analogues of this compound. nih.govbiointerfaceresearch.comresearchgate.net DPCs are bulky lesions that can interfere with virtually all aspects of DNA metabolism, including replication, transcription, and repair. nih.gov

Generation of Alkali-Labile Sites (ALSs) on DNA

Treatment of cells with this compound and its analogues leads to the formation of alkali-labile sites (ALSs) on the DNA. nih.govnih.govresearchgate.net These are points of weakness in the DNA backbone that are prone to breakage under alkaline conditions, such as those used in the alkaline elution or comet assays. nih.govoup.com The generation of ALSs stems from the alkylation of DNA bases, particularly the N-7 position of guanine and the N-3 position of adenine. oncohemakey.com This alkylation can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to the formation of an apurinic/apyrimidinic (AP) site, which is a type of alkali-labile lesion. mdpi.com Studies in HeLa cells have shown that while isophosphoramide mustard and this compound generate slow-appearing ALSs, a fully bromo-substituted analogue can induce both fast- and slow-appearing lesions, suggesting differences in the specific types of damage caused. nih.gov

| Type of DNA Lesion | Description | Observed with this compound Analogues |

|---|---|---|

| DNA Interstrand Cross-Links (ICLs) | Covalent linkage between opposite DNA strands. nih.gov | Yes nih.gov |

| DNA Intrastrand Cross-Links | Covalent linkage between two bases on the same DNA strand. nih.gov | Yes nih.govd-nb.info |

| Deoxyribose-Protein Cross-Links (DPCs) | Covalent linkage between DNA and a protein. nih.gov | Yes nih.govnih.gov |

| Alkali-Labile Sites (ALSs) | Sites on DNA prone to breakage under alkaline conditions, often resulting from base alkylation. nih.gov | Yes (Slow-appearing) nih.gov |

| Guanine N-7 Adducts | Alkylation at the N-7 position of guanine bases. nih.gov | Yes biointerfaceresearch.comnih.gov |

Cellular Responses to DNA Damage

This compound, a potent alkylating agent, elicits a cascade of cellular responses primarily revolving around the extensive damage it inflicts upon nuclear DNA. ontosight.ai As a structural analog of ifosfamide's active metabolites, its mechanism of action is characterized by the formation of covalent bonds with biological macromolecules, with DNA being the principal target. ontosight.aiwikipedia.org This interaction triggers a complex and multifaceted cellular reaction aimed at managing the genetic insult, ultimately determining the cell's fate.

Induction of DNA Double-Strand Breaks

The primary cytotoxic action of this compound stems from its function as a DNA alkylating agent. ontosight.aiwikipedia.org Its chemical structure, featuring reactive bromoethyl and chloroethyl groups, facilitates the formation of covalent adducts with DNA. ontosight.ai This process leads to the generation of various DNA lesions, including interstrand cross-links (ICLs), intrastrand cross-links, and DNA-protein cross-links. nih.govnih.gov

Research indicates that nitrogen mustards, the class to which this compound belongs, preferentially form these cross-links at the N-7 position of guanine residues. wikipedia.orgnih.govbiointerfaceresearch.com Specifically, studies comparing isophosphoramide mustard (the active metabolite of ifosfamide) with other alkylating agents showed a preferential reaction with 5'-GNC-3' sequences in DNA. nih.gov The formation of ICLs is a particularly cytotoxic lesion as it physically prevents the separation of the DNA strands, thereby blocking critical cellular processes like replication and transcription. biointerfaceresearch.comnih.gov

If these initial cross-links are not successfully removed by cellular repair mechanisms, they can be converted into more severe forms of damage, most notably DNA double-strand breaks (DSBs). nih.govresearchgate.net A study on a related compound, β-D-glucose-ifosfamide mustard, demonstrated that in cells sensitive to cross-linking agents, the drug-induced lesions are transformed into DSBs, which serve as a potent signal for subsequent cellular responses. nih.gov Bromo-substituted analogues of isophosphoramide mustard have been shown to possess higher DNA interstrand cross-linking potency compared to their chloro-analogue counterparts, suggesting a significant cytotoxic potential. nih.gov

Table 1: DNA Lesions Induced by this compound and Related Compounds

| Type of DNA Lesion | Description | Primary Molecular Target | Reference |

|---|---|---|---|

| Interstrand Cross-links (ICLs) | Covalent bonds formed between opposite strands of the DNA double helix. Highly cytotoxic as they block DNA strand separation. | Guanine N-7 positions | wikipedia.orgnih.govnih.gov |

| Intrastrand Cross-links | Covalent bonds formed between two bases on the same DNA strand. | Guanine N-7 positions | nih.govnih.gov |

| DNA-Protein Cross-links | Covalent bonds formed between DNA and cellular proteins. | Not specified | nih.gov |

| DNA Double-Strand Breaks (DSBs) | Breaks in both strands of the DNA backbone. Often arise from the processing of unrepaired cross-links. | Phosphodiester backbone | nih.govresearchgate.net |

| Alkali-Labile Sites | Sites in the DNA that are susceptible to breakage under alkaline conditions, indicating base damage or depurination. | Not specified | nih.gov |

Activation of DNA Damage Response Pathways

The presence of DNA adducts and subsequent DSBs inevitably triggers the cellular DNA Damage Response (DDR). nih.gov The DDR is a sophisticated network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. researchgate.net When cells are exposed to alkylating agents like this compound, the DDR is robustly activated to cope with the widespread genomic damage. nih.govresearchgate.net

Upon detection of DSBs, sensor proteins initiate a signaling cascade that leads to the recruitment and activation of various transducer and effector proteins. This response aims to coordinate DNA repair with other cellular processes, such as cell cycle progression and apoptosis. nih.gov Research on phosphoramide mustard, a closely related metabolite, has shown that its exposure induces the DNA damage repair response in rat ovarian granulosa cells. nih.gov In response to DSBs caused by nitrogen mustards, specific repair pathways like the homologous recombination repair (HRR) pathway may be activated. researchgate.net The ultimate outcome for the cell—survival through repair or elimination through apoptosis—largely depends on the extent of the initial DNA damage and the cell's capacity to execute the DDR. nih.gov

Initiation of Cell Cycle Arrest Mechanisms

A critical component of the DNA Damage Response is the initiation of cell cycle arrest. nih.govnih.gov By halting progression through the cell cycle, the cell gains time to repair the DNA damage before it can be permanently fixed as a mutation or lead to catastrophic events during mitosis. nih.gov Alkylating agents are known to induce cell cycle arrest, frequently at the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. researchgate.netnih.gov

This G2 arrest is a protective mechanism, and cells that can effectively arrest in G2 are often more resistant to the cytotoxic effects of alkylating agents because they can repair the DNA damage. nih.gov Studies involving other nitrogen mustards have demonstrated the ability to cause a G2/M phase arrest, which is linked to the activation of the DDR pathway. researchgate.net The arrest allows the DNA repair machinery to address the lesions, such as the cross-links induced by this compound. If the damage is successfully repaired, the cell cycle can resume. However, if the damage is too extensive and irreparable, the prolonged cell cycle arrest can act as a prelude to programmed cell death. nih.gov

Table 2: Cell Cycle Checkpoints Activated by DNA Damaging Agents

| Cell Cycle Phase | Checkpoint | Primary Function | Relevance to Alkylating Agents | Reference |

|---|---|---|---|---|

| G1/S | G1 Checkpoint | Prevents replication of damaged DNA. | Can be activated, but G2 is often more prominent for this class of agents. | nih.gov |

| S | Intra-S Checkpoint | Slows or stops DNA replication when damage is detected. | Important for handling replication fork collapse at sites of DNA cross-links. | nih.gov |

| G2/M | G2 Checkpoint | Prevents entry into mitosis with damaged DNA. | A major checkpoint activated by nitrogen mustards to allow for repair of cross-links and DSBs. | researchgate.netnih.gov |

Programmed Cell Death Pathways: Apoptosis Induction via Caspase Cascade

When DNA damage is overwhelming and cannot be repaired, the cell activates programmed cell death pathways, primarily apoptosis, to eliminate itself in a controlled manner. biointerfaceresearch.comnih.gov The extensive DNA damage caused by this compound is a potent trigger for apoptosis. nih.govnih.gov The decision to undergo apoptosis is often made following prolonged cell cycle arrest, signaling that the level of damage is incompatible with cell survival.

Studies on β-D-glucose-ifosfamide mustard have provided direct insight into this process. In sensitive cells, the compound's induction of DSBs leads directly to apoptosis. nih.gov This apoptotic signaling involves the activation of a cascade of cysteine-aspartic proteases, known as caspases. Specifically, the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) was observed following treatment. nih.gov The activation of this caspase cascade orchestrates the systematic dismantling of the cell. Furthermore, the process was linked to a Bcl-2 dependent pathway, as a significant decline in the anti-apoptotic protein Bcl-2 preceded the onset of apoptosis. nih.gov This indicates that the DNA damage signal tips the balance of pro- and anti-apoptotic proteins in favor of cell death.

Table 3: Key Proteins in Apoptosis Induced by Ifosfamide (B1674421) Mustard Analogs

| Protein | Family/Class | Role in Apoptosis | Observation in Response to Mustard Analog | Reference |

|---|---|---|---|---|

| Bcl-2 | Bcl-2 family | Anti-apoptotic; inhibits apoptosis. | Level strongly declines, promoting apoptosis. | nih.gov |

| Caspase-9 | Caspase (Initiator) | Activated by the intrinsic (mitochondrial) pathway. | Activated. | nih.gov |

| Caspase-8 | Caspase (Initiator) | Activated by the extrinsic (death receptor) pathway. | Activated. | nih.gov |

| Caspase-3 | Caspase (Executioner) | Cleaves key cellular substrates to execute apoptosis. | Activated. | nih.gov |

Upregulation of Reactive Oxygen Species (ROS) in Cellular Contexts

In addition to direct DNA alkylation, the metabolic activation and cytotoxic effects of ifosfamide and its analogues involve the generation of reactive oxygen species (ROS). nih.gov Active metabolites of ifosfamide can lead to an upregulation of ROS, which contributes to a state of oxidative stress within the cell. nih.govnih.gov This increase in ROS can inflict further, irreparable damage to cellular components, including DNA, proteins, and lipids. nih.gov

The generation of ROS creates a vicious cycle, where the initial drug-induced damage is amplified by secondary oxidative damage. Toxic metabolites of ifosfamide, such as acrolein and chloroacetaldehyde, are known to induce mitochondrial dysfunction, a major source of cellular ROS. nih.gov This oxidative stress can damage mitochondria and inhibit the electron transport chain, further exacerbating ROS production and cellular damage, ultimately contributing to the cessation of protein synthesis and the induction of cell death. nih.govnih.gov

Preclinical in Vitro and Cellular Pharmacology

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

Isophosphamide (B7887094) bromide mustard and its bromo-substituted analogues have demonstrated significant cytotoxic activity in preclinical studies. Research on cultured HeLa cells revealed that the bromo analogues of isophosphoramide mustard are more cytotoxic and possess a higher DNA crosslinking potency than the parent isophosphoramide mustard. nih.govbiointerfaceresearch.com Specifically, the analogue with one chlorine atom replaced by a bromine atom (isophosphamide bromide mustard) shows a potential advantage due to its enhanced DNA interstrand crosslinking activity. nih.gov

In comparison to its parent compound, ifosfamide (B1674421), the active metabolite isophosphoramide mustard shows comparable activity against several murine tumor models. researchgate.netnih.gov However, this compound's direct cytotoxic effects and increased DNA damaging capabilities suggest a potentially higher efficacy. nih.govbiointerfaceresearch.com This enhanced cytotoxicity is attributed to the chemical properties of the bromo-substitution, which influences the compound's reactivity with cellular macromolecules. biointerfaceresearch.com

| Compound | Relative Cytotoxicity in HeLa Cells | Relative DNA Crosslinking Potency |

|---|---|---|

| Isophosphoramide Mustard | Standard | Standard |

| This compound (mono-bromo analogue) | Higher | Higher |

| Di-bromo Analogue | Higher | Higher |

The cytotoxic profile of isophosphamide mustard and its analogues has been evaluated across a range of tumor cell lines. Isophosphoramide mustard has shown activity comparable to ifosfamide against L1210 and P388 leukemia in mice. researchgate.netnih.gov Furthermore, it retained high activity against cyclophosphamide-resistant L1210 and P388 leukemia cell lines. researchgate.netnih.gov

In human cell lines, detailed studies on HeLa cells have been conducted for this compound and its bromo-analogues. nih.gov These studies confirm their cytotoxic action and ability to induce various forms of DNA damage. nih.gov While specific data on osteosarcoma cells for this compound is not detailed, the broad-spectrum activity of the parent compound and its metabolites in various tumor models, including sarcomas, suggests a potential for activity. researchgate.netresearchgate.net The hypoxia-activated prodrug TH-302, which releases a bromo analog of isophosphoramide mustard, has shown broad-spectrum activity across 32 human cancer cell lines. dovepress.comresearchgate.net

Cellular Uptake Mechanisms of Isophosphoramide Mustard and its Analogs

The cellular uptake of isophosphoramide mustard and its derivatives is a critical determinant of their pharmacological activity. While some uptake may occur through passive diffusion, carrier-mediated transport systems play a significant role, particularly for modified analogues. wikipedia.orgaacrjournals.org

A key strategy to enhance the selective uptake of isophosphoramide mustard into tumor cells involves its conjugation to glucose to form glycosylated analogs like glufosfamide (B1671655) (β-D-glucosylisophosphoramide mustard). wikipedia.orgpatsnap.com This approach leverages the fact that many cancer cells overexpress glucose transporters to meet their high metabolic demands. patsnap.comiiarjournals.org

Research has shown that the cellular uptake of glufosfamide is mediated by the Na+-D-glucose cotransporter SAAT1 (also known as SGLT3). iiarjournals.orgascopubs.org This transport is an active process, allowing the drug to accumulate in tumor cells. iiarjournals.org Studies using Xenopus oocytes expressing cloned Na+-sugar cotransporters confirmed that glufosfamide is transported by SAAT1. researchgate.net The transport of glufosfamide by SAAT1 exhibits a higher substrate affinity but a lower maximum velocity compared to D-glucose. ascopubs.org This targeted delivery mechanism is believed to contribute to the increased antitumor selectivity of glufosfamide. researchgate.net Other glucose transporters, such as GLUT1, may also be involved in the uptake of these glycosylated derivatives. biointerfaceresearch.comwikipedia.org

| Substrate | Transporter | Apparent Km | Relative Vmax |

|---|---|---|---|

| β-D-Glucosylisophosphoramide Mustard | SAAT1 | ~0.25 mM | 10-fold lower than D-glucose |

| D-Glucose | SAAT1 | ~2.5 mM | Standard |

Quantitative Analysis of DNA Damage and Repair in Cellular Models

The cytotoxic effects of this compound are primarily mediated through the induction of DNA damage, particularly cross-linking.

The alkaline elution technique has been instrumental in quantifying the DNA damage induced by isophosphamide mustard and its analogues. nih.govoncohemakey.com This sensitive assay allows for the detection of DNA interstrand cross-links, DNA-protein cross-links, and alkali-labile sites in cells exposed to these alkylating agents. nih.govdoctorlib.org

Studies using alkaline elution on HeLa cells treated with isophosphoramide mustard and its bromo-substituted analogues, including this compound, have demonstrated concentration- and time-dependent formation of these DNA lesions. nih.gov The bromo analogues were found to have a higher crosslinking potency compared to isophosphoramide mustard. nih.govbiointerfaceresearch.com The assay revealed that while all tested compounds produced alkali-labile sites, the di-bromo analogue was particularly effective at inducing these lesions. nih.gov The alkaline elution method has been shown to be sensitive enough to detect DNA cross-linking at cytotoxic levels of these agents and has been a valuable tool in correlating DNA damage with cytotoxicity. aacrjournals.orgoncohemakey.com

Single Cell Gel Electrophoresis (Comet Assay) for DNA Lesion Profiling

The Single Cell Gel Electrophoresis, or comet assay, is a sensitive method for detecting DNA damage at the level of individual cells. aacrjournals.org While primarily established for measuring DNA strand breaks, the technique has been adapted to quantify DNA interstrand cross-links, which are a hallmark of bifunctional alkylating agents like isophosphoramide bromide mustard. aacrjournals.orgnih.gov

The methodology for detecting cross-links involves irradiating the cells with a fixed dose of ionizing radiation immediately before the assay. This introduces a known quantity of random DNA strand breaks. aacrjournals.orgnih.gov In undamaged cells or cells with only strand breaks, the fragmented DNA migrates out of the nucleus during electrophoresis, forming a "comet tail." However, the presence of interstrand cross-links retards the migration of this DNA, resulting in a smaller comet tail moment compared to irradiated control cells. aacrjournals.orgnih.gov The degree of reduction in the comet tail moment is proportional to the frequency of the cross-links.

This method has proven sensitive enough to detect DNA cross-linking in the lymphocytes of patients treated with ifosfamide, the parent compound of isophosphoramide mustard. aacrjournals.orgnih.gov Studies showed that cross-links were detectable within hours of administration, confirming the bioactivity of the released active metabolites. nih.gov Given that bromo-isophosphoramide mustard (Br-IPM) is the potent DNA-crosslinking agent released from its prodrug, evofosfamide (B1684547), the comet assay serves as a valuable tool for profiling the specific type of DNA lesions it induces. researchgate.netoncotarget.com

Detection and Characterization of Specific DNA Adducts

Isophosphoramide bromide mustard functions as a bifunctional alkylating agent, leading to the formation of covalent DNA adducts and, subsequently, cytotoxic DNA cross-links. The mechanism involves the formation of a highly reactive aziridinium (B1262131) cation, which then alkylates nucleophilic sites on the DNA bases. mdpi.com

The primary target for alkylation by phosphoramide (B1221513) mustards is the N-7 position of guanine (B1146940). nih.govnih.gov The process typically involves two sequential alkylation steps:

Mono-adduct Formation: One of the chloroethyl arms of the mustard reacts with the N-7 of a guanine base.

Cross-link Formation: The second chloroethyl arm can then react with another guanine base on either the same DNA strand (intra-strand cross-link) or the opposite DNA strand (inter-strand cross-link). nih.gov

These DNA-DNA cross-links are highly cytotoxic as they physically prevent the separation of the DNA strands, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov Research investigating the mechanism of bisalkylation by the related isophosphoramide mustard (IPM) confirmed that the reaction proceeds through sequential aziridinyl intermediates. acs.org The formation of these specific adducts is considered the principal mechanism of action for this class of compounds. nih.gov

Stability and Degradation Kinetics of Isophosphoramide Bromide Mustard and its Active Metabolites in Biological Media

The stability and degradation kinetics of isophosphoramide mustards are critical determinants of their bioavailability and activity. Studies on isophosphoramide mustard (IPM), the chloro-analogue of Br-IPM, have provided detailed insights into its stability.

Research has shown that IPM undergoes pH-dependent, first-order degradation in aqueous solutions. nih.govresearchgate.net In plasma and tissue culture media, however, its stability is greater. For instance, while the half-life of IPM in a sodium phosphate (B84403) buffer at pH 7.4 and 38°C was found to be 45 minutes, it increased to approximately 100 minutes in plasma and RPMI 1640 tissue culture medium. nih.govresearchgate.net

Specific investigations into bromo-isophosphoramide mustard (Br-IPM), the effector molecule of the hypoxia-activated prodrug evofosfamide (TH-302), have revealed its rapid conversion in biological systems. researchgate.netnih.gov Mass spectrometry studies demonstrated that Br-IPM is quickly transformed into other hydrophilic products, including the dichloro-analogue, isophosphoramide mustard (IPM), through the displacement of bromine by chloride ions. researchgate.net This rapid conversion, coupled with low cytotoxic potency when added to extracellular medium, has significant implications for its pharmacological activity. researchgate.netnih.gov

| Compound | Medium | Condition | Half-life (t½) | Reference |

|---|---|---|---|---|

| Isophosphoramide Mustard (IPM) | Sodium Phosphate Buffer | pH 7.4, 38°C | 45 minutes | nih.gov, researchgate.net |

| Isophosphoramide Mustard (IPM) | Plasma | - | ~100 minutes | nih.gov |

| Isophosphoramide Mustard (IPM) | RPMI 1640 Medium | - | ~100 minutes | nih.gov |

| Bromo-Isophosphoramide Mustard (Br-IPM) | Biological Media | - | Rapidly converted to other products (e.g., IPM) | researchgate.net, nih.gov |

Investigation of Bystander Effects in Hypoxia-Activated Prodrug Systems Releasing Bromo-Isophosphoramide Mustard

The concept of a "bystander effect" is central to the design of many hypoxia-activated prodrugs (HAPs). The theory posits that the active cytotoxic agent, released selectively in hypoxic tumor regions, can diffuse to adjacent, better-oxygenated tumor cells and kill them, thereby amplifying the therapeutic effect. oncotarget.com Evofosfamide (TH-302) was designed with this principle in mind, intending for the released bromo-isophosphoramide mustard (Br-IPM) to mediate this bystander killing. researchgate.netoncotarget.com

However, recent and more detailed investigations have critically re-evaluated this hypothesis. researchgate.netnih.gov Studies using mass spectrometry to characterize the metabolites of evofosfamide have demonstrated that Br-IPM has very low cytotoxic potency when added to the extracellular culture medium. researchgate.net Furthermore, it is rapidly converted to other hydrophilic metabolites. researchgate.netnih.gov

Analog Development and Structure Activity Relationships Sar

Rational Design Principles for Novel Oxazaphosphorine Derivatives

The foundational principle in designing novel oxazaphosphorine derivatives is the prodrug concept. scispace.combiomedres.us Compounds like cyclophosphamide (B585) and ifosfamide (B1674421) are inactive transport forms that require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to generate their cytotoxic metabolites. basicmedicalkey.comresearchgate.net This activation process is central to their mechanism and a key area for modification.

The core objectives behind the rational design of new analogs include:

Improving Selectivity: Enhancing the preferential activation of the drug within tumor cells to reduce damage to healthy tissues. nih.gov

Overcoming Resistance: Developing compounds effective against cancers that have developed resistance to existing alkylating agents. nih.gov

Reducing Toxicity: Minimizing side effects, such as urotoxicity and neurotoxicity, associated with standard oxazaphosphorine therapy. nih.gov

Modulating Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties for better therapeutic outcomes. nih.gov

Key structural modifications focus on the oxazaphosphorine ring and the exocyclic substituents. Altering the N,N-bis(2-chloroethyl)amino group, which is responsible for DNA alkylation, or modifying the ring structure can significantly impact the compound's stability, rate of activation, and cytotoxic profile. basicmedicalkey.comnih.gov The design process aims to balance the chemical reactivity of the alkylating mustard moiety with the stability of the prodrug form to achieve a wider therapeutic window. scispace.com

Impact of Halogen Substituents on Biological Activity and DNA Interaction Profile

The nature of the halogen atom on the bis-haloethylamino side chains is a critical determinant of the biological activity of oxazaphosphorine mustards. The substitution of chlorine with other halogens, such as bromine, directly influences the compound's chemical reactivity and its interaction with DNA. nih.govresearchgate.net

Comparative Analysis of Bromine Versus Chlorine Substitution on Potency and DNA Lesion Spectrum

Replacing the chlorine atoms of isophosphoramide mustard with bromine atoms results in isophosphamide (B7887094) bromide mustard. This substitution significantly alters the agent's reactivity and biological profile.

Increased Reactivity and Potency: The carbon-bromine (C-Br) bond is inherently weaker and more labile than the carbon-chlorine (C-Cl) bond. This increased lability facilitates the formation of the aziridinium (B1262131) ion, the reactive intermediate responsible for alkylating DNA. Consequently, bromo-mustard analogs are generally more reactive and exhibit higher cytotoxic potency than their chloro-mustard counterparts. researchgate.net For instance, TH-302, a hypoxia-activated prodrug of bromo-isophosphoramide mustard, shows potent dose-dependent cytotoxicity. researchgate.net

DNA Lesion Spectrum: The primary cytotoxic mechanism of these agents is the formation of DNA interstrand cross-links (ICLs). acs.orgnih.gov The increased reactivity of the bromo-mustard can influence the spectrum of DNA lesions. While both chloro- and bromo-mustards induce ICLs, the higher reactivity of the bromo analog may lead to a higher proportion of monofunctional DNA adducts (alkylation of a single guanine (B1146940) base) compared to bifunctional cross-links. The action of bromo-substituted mustards involves creating crosslinks between DNA strands or between DNA and proteins, as well as generating alkali-labile sites in a manner that depends on the concentration. researchgate.net

Clinical Implications: The enhanced potency of bromine-substituted analogs like S-(-)-bromofosfamide has led to their evaluation in clinical trials. researchgate.netnih.gov The goal is to leverage the increased activity to achieve therapeutic effects at lower concentrations, potentially altering the toxicity profile.

| Feature | Chlorine-Substituted Mustard (e.g., Isophosphoramide Mustard) | Bromine-Substituted Mustard (e.g., Isophosphamide Bromide Mustard) |

| Chemical Bond | Carbon-Chlorine (C-Cl) | Carbon-Bromine (C-Br) |

| Reactivity | Lower | Higher researchgate.net |

| Potency | Standard | Generally higher researchgate.net |

| Primary DNA Lesion | DNA Interstrand Cross-links | DNA Interstrand Cross-links, potential for more monofunctional adducts researchgate.netacs.org |

Chemical Modification Strategies for Targeted Delivery and Activation

To enhance tumor selectivity and reduce systemic toxicity, various prodrug strategies have been developed to control the release of the active isophosphoramide mustard. These strategies often involve conjugating the mustard to a targeting moiety or masking its active site with a cleavable group. ptfarm.pl

Glycosidic Conjugation (e.g., Glufosfamide)

Glufosfamide (B1671655) is a prime example of targeted delivery through glycosidic conjugation. nih.govwikipedia.org In this molecule, isophosphoramide mustard is linked to a β-D-glucose molecule. wikipedia.orgascopubs.org

Mechanism of Targeting: The rationale behind this design is the "Warburg effect," where many cancer cells exhibit increased glucose uptake to fuel their high metabolic rate. nih.govnih.gov Glufosfamide is designed to be a substrate for glucose transporters (GLUTs), which are often overexpressed on the surface of tumor cells. wikipedia.orgnih.govwjgnet.com This allows for preferential uptake of the drug into cancer cells. wikipedia.org

Activation: Once inside the cell, the glycosidic bond is cleaved by intracellular glucosidases, releasing the active isophosphoramide mustard to alkylate DNA. nih.govwjgnet.com This targeted release mechanism aims to concentrate the cytotoxic agent within the tumor, thereby increasing its efficacy and reducing collateral damage to healthy cells. wikipedia.org Glufosfamide does not require metabolic activation by liver enzymes, a key difference from its parent compound, ifosfamide. ascopubs.org

Synthesis and Evaluation of Novel Isophosphoramide Mustard Esters and Prodrugs

Another major prodrug strategy involves the synthesis of esters of isophosphoramide mustard (iPAM). This approach modifies the drug's lipophilicity and relies on intracellular enzymes for activation. ptfarm.plnih.gov

Benzyl (B1604629) Analogs

Benzyl esters of isophosphoramide mustard have been synthesized and evaluated as prodrugs. In one approach, acyloxymethyl esters, including a benzoate (B1203000) derivative, were created by reacting iPAM with the corresponding acyloxymethyl halides. nih.gov

Design and Activation: These ester prodrugs are designed to be more lipophilic, potentially enhancing their ability to cross cell membranes. ptfarm.pl Once inside the cell, they are substrates for carboxyesterases, enzymes that are abundant in various tissues and can be overexpressed in some tumors. ptfarm.pl The esterase cleaves the ester bond, which is followed by the spontaneous release of formaldehyde, to yield the active iPAM. ptfarm.pl

In Vitro Activity: Studies have shown that these acyloxymethyl esters, including the benzoate (a benzyl derivative), are highly active in inhibiting the proliferation of various human cancer cell lines, such as lung (A549), prostate (PC-3), and breast (MCF-7). nih.gov Other research has focused on dibenzylphosphorobenzyl and phosphorobenzyl analogues of isophosphoramide mustard, with the phosphorobenzyl analogue showing stronger cytotoxic activity than iPAM itself in several cancer cell lines, suggesting potential for gene-directed enzyme-prodrug therapy (GDEPT). researchgate.netuobaghdad.edu.iq

| Prodrug Analog | Targeting Moiety/Masking Group | Activation Enzyme | Cancer Cell Lines Tested |

| [Bis(2-chloroethylamino)phosphoryloxy]methyl benzoate | Benzoate Ester | Carboxyesterase | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) nih.gov |

| Phosphorobenzyl analogue of iPAM | Phosphorobenzyl group | Potentially for GDEPT | Various cancer cell lines researchgate.net |

Acylthioethyl Analogs

Acylthioethyl analogs of isophosphoramide mustard (iPAM) have been designed as a class of prodrugs activated by esterases. bibliotekanauki.plfrontierspartnerships.org Unlike isophosphoramide mustard, which is highly reactive and hydrolyzes rapidly, these analogs exhibit greater stability in aqueous solutions such as phosphate-buffered saline and Tris buffer. bibliotekanauki.plfrontierspartnerships.org The core concept behind their design is to mask the active mustard, rendering it inert until it encounters specific enzymes—esterases—that are prevalent in the body.

The structure-activity relationship of these compounds hinges on their function as substrates for esterases. Research has shown that acylthioethyl analogs of iPAM are effective substrates for pig liver esterase. bibliotekanauki.plfrontierspartnerships.org This enzymatic cleavage activates the compound, releasing the cytotoxic agent. Consequently, these analogs demonstrate significant cytotoxic and antitumor activities. bibliotekanauki.plfrontierspartnerships.org Studies involving L1210 leukemia in mice have confirmed their in vivo antitumor effects. frontierspartnerships.org

A direct correlation has been observed: the analogs' susceptibility to enzymatic hydrolysis by esterases dictates their biological activity. bibliotekanauki.plfrontierspartnerships.org For instance, in a series of synthesized acylthioethyl analogs, compounds designated as 2e and 2g were identified as the most potent, with activity even stronger than that of the parent iPAM against tested cell lines. frontierspartnerships.org This highlights that efficient bio-activation is a key determinant of their efficacy. frontierspartnerships.org

The table below summarizes the in vivo antitumor activity of selected acylthioethyl analogs of isophosphoramide mustard against L1210 leukemia in mice, illustrating the structure-activity relationship.

| Compound | Mean Survival Time (Days) | Increase in Life Span (%) |

| Control | 8.8 | - |

| iPAM | 12.3 | 40 |

| Analog 2e | 13.5 | 53 |

| Analog 2g | 12.8 | 45 |

| Data derived from in vivo studies on mice bearing L1210 transplantable leukemia. frontierspartnerships.org |

Hypoxia-Activated Prodrugs

Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment in many solid tumors. nih.gov This condition provides a unique opportunity for targeted cancer therapy through the development of hypoxia-activated prodrugs (HAPs). nih.govoncotarget.com These prodrugs are designed to be stable and relatively non-toxic in well-oxygenated (normoxic) tissues but undergo selective activation to a potent cytotoxic agent within the hypoxic regions of a tumor. oncotarget.comrndsystems.com

A prominent example of this class is Evofosfamide (B1684547) (TH-302) , a 2-nitroimidazole-conjugated prodrug of bromo-isophosphoramide mustard (Br-IPM) . nih.govrndsystems.comnih.gov Under normoxic conditions, Evofosfamide is stable. rndsystems.com However, in the hypoxic environment of a tumor, the 2-nitroimidazole (B3424786) moiety is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR). nih.govoncotarget.comnih.gov This reduction process leads to the fragmentation of the prodrug and the release of the active DNA cross-linking agent, Br-IPM. nih.govnih.gov

The selective activation of these prodrugs leads to a dramatic difference in their cytotoxic potency between hypoxic and normoxic conditions. For Evofosfamide, the concentration required to inhibit cell growth by 50% (IC₅₀) is significantly lower in hypoxic cells compared to normoxic cells. rndsystems.compsu.edu This targeted release of the active mustard allows for potent killing of hypoxic tumor cells while minimizing damage to healthy, well-oxygenated tissues. oncotarget.com

The following table displays the differential cytotoxicity of Evofosfamide under normoxic and hypoxic conditions.

| Compound | Condition | IC₅₀ (µM) in NSCLC Cells |

| Evofosfamide | Normoxic | 5.1 |

| Evofosfamide | Hypoxic | 0.019 |

| Data reflects the concentration required for 50% inhibition of growth in non-small-cell lung cancer (NSCLC) cells. rndsystems.com |

Correlation Between Chemical Stability, Hydrolysis Susceptibility, and Cytotoxic Activity

A fundamental principle in the design of isophosphamide mustard analogs is the interplay between their chemical stability, their susceptibility to hydrolysis (either spontaneous or enzymatic), and their resulting cytotoxic activity. Isophosphoramide mustard (iPAM) itself is a highly reactive molecule that hydrolyzes rapidly, limiting its therapeutic selectivity due to its high reactivity with various biomolecules. bibliotekanauki.plfrontierspartnerships.org

Prodrug strategies aim to overcome this inherent instability. Analogs such as the acylthioethyl derivatives are engineered for greater stability in physiological buffers. bibliotekanauki.plfrontierspartnerships.org Unlike iPAM, which degrades quickly, these prodrugs remain intact until they are bio-activated by specific enzymes. bibliotekanauki.plfrontierspartnerships.org For the acylthioethyl analogs, the activating enzymes are esterases. Their cytotoxic effect is therefore not dependent on spontaneous hydrolysis but on enzymatic cleavage. bibliotekanauki.plfrontierspartnerships.org A clear correlation exists for these analogs: those that are better substrates for esterases exhibit higher cytotoxicity and more potent antitumor activity. bibliotekanauki.plfrontierspartnerships.org This demonstrates that susceptibility to bio-activation, rather than simple chemical instability, is the driver of their efficacy.

Similarly, hypoxia-activated prodrugs like Evofosfamide are designed for high stability under normal physiological (normoxic) conditions. rndsystems.com Their activation is triggered by enzymatic reduction in a low-oxygen environment, not by hydrolysis. nih.gov The correlation here is between the rate of hypoxic metabolism and the release of the potent Br-IPM cytotoxin. The significant difference in cytotoxicity between normoxic and hypoxic environments underscores this relationship. rndsystems.com Br-IPM, once released, is a potent DNA alkylating agent, but studies have shown it has very low cytotoxic potency when added externally to cell cultures, likely due to rapid conversion to other products, emphasizing the importance of intracellular release from the prodrug for its activity. nih.gov

The table below outlines the relationship between stability, activation mechanism, and activity for different isophosphoramide mustard-related compounds.

| Compound Type | Chemical Stability in Buffer | Activation Mechanism | Resulting Cytotoxic Activity |

| Isophosphoramide Mustard (iPAM) | Low (rapid hydrolysis) | Spontaneous Hydrolysis | High but non-selective |

| Acylthioethyl Analogs | High | Enzymatic (Esterases) | High and correlated with enzyme susceptibility |

| Hypoxia-Activated Prodrugs (e.g., Evofosfamide) | High (under normoxia) | Enzymatic (Reductases in hypoxia) | Potent and highly selective for hypoxic cells |

Advanced Research Methodologies for Compound Characterization and Biological Assessment

Spectroscopic and Chromatographic Techniques for Metabolite Identification and Quantification

The characterization of isophosphamide (B7887094) bromide mustard and its metabolites relies heavily on the separation power of chromatography coupled with the detection specificity of spectroscopy. These techniques provide the foundation for pharmacokinetic studies and quality control.

Mass spectrometry is an indispensable tool for the structural elucidation and identification of isophosphamide bromide mustard and its metabolic products. When coupled with a chromatographic inlet like Gas Chromatography (GC) or High-Pressure Liquid Chromatography (HPLC), MS allows for the analysis of complex mixtures. In the context of this compound, MS analysis would be critical for identifying metabolites formed through processes like dehalogenation or hydroxylation. psu.edunih.gov The presence of both bromine and chlorine atoms provides a distinct isotopic pattern that facilitates identification. nih.gov

Metabolism studies of the parent compound, ifosfamide (B1674421), have successfully used MS to identify a range of metabolites in biological fluids, including isophosphoramide mustard. psu.eduresearchgate.netnih.gov A similar approach would be applied to trace the metabolic fate of the bromo-analogue. For instance, chemical ionization mass spectrometry has been effectively used for the quantitation of related phosphoramide (B1221513) mustards in plasma and urine. psu.edu

High-Pressure Liquid Chromatography (HPLC) is a primary method for assessing the purity and stability of pharmaceutical compounds. For isophosphoramide mustard (IPM), a rapid HPLC method has been developed for stability evaluation directly from aqueous solutions without the need for derivatization. nih.gov This method utilizes a C-18 reversed-phase column and has been employed to determine the compound's degradation kinetics. nih.gov Studies have shown that IPM undergoes pH-dependent first-order degradation, with a half-life of 45 minutes determined at pH 7.4 and 38°C. nih.gov

A stability-indicating HPLC method is crucial for ensuring the integrity of this compound during its synthesis, formulation, and storage. Such a method would separate the parent compound from any potential degradation products. dovepress.comresearchgate.net Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal) would be performed to validate the method's ability to resolve all relevant species. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of the closely related isophosphoramide mustard, which would serve as a starting point for method development for its bromo-analogue. nih.gov

Table 1: Representative HPLC Method Parameters for Isophosphoramide Mustard Analysis

| Parameter | Condition |

|---|---|

| Column | 10-μm C-18 Reversed-Phase |

| Mobile Phase | Isocratic |

| Detection | UV |

| Internal Standard | Theophylline |

| Sample Preparation | Direct injection from aqueous solution |

| Application | Stability evaluation |

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

For analyzing complex biological mixtures, such as plasma, Gas Chromatography-Mass Spectrometry (GC/MS) offers high sensitivity and selectivity. researchgate.net A validated GC/MS method was developed for the analysis of isophosphoramide mustard (IPM) in plasma. nih.gov This method involves a solid-phase extraction step to isolate the analyte from the plasma matrix, followed by derivatization to enhance volatility for GC analysis. nih.govresearchgate.net The use of a deuterium-labeled internal standard ensures accurate quantification. nih.gov

This established method demonstrates excellent performance, making it suitable for pharmacokinetic studies. nih.gov The application of a similar GC/MS method to this compound would allow for its precise quantification in preclinical research, enabling detailed investigation of its absorption, distribution, metabolism, and excretion profiles.

The key parameters and performance of the GC/MS method for IPM are detailed in the table below. researchgate.netnih.gov

Table 2: GC/MS Method Details for Isophosphoramide Mustard in Plasma

| Parameter | Detail |

|---|---|

| Sample Pre-treatment | Solid-Phase Extraction |

| Internal Standard | Deuterium-labeled Isophosphoramide Mustard |

| Detection Limit | 50 ng/mL |

| Within-Run Coefficient of Variation | 6% |

| Between-Run Coefficient of Variation | 11% |

| Application | Pharmacokinetic analysis in plasma |

Cellular Assays for DNA Damage and Repair Dynamics

Understanding the cytotoxic mechanism of this compound involves assessing its ability to damage DNA, a hallmark of alkylating agents. ontosight.ai Cellular assays provide quantitative data on the formation of DNA lesions and the cellular response to this damage.

The alkaline elution assay is a sensitive technique used to detect DNA damage, particularly interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs), which are characteristic lesions induced by bifunctional alkylating agents. oncohemakey.comdoctorlib.org The principle of the assay is that DNA from cells lysed on a filter will elute at a rate inversely proportional to its strand length; cross-links decrease the rate of elution. oncohemakey.com

Research on HeLa cells exposed to isophosphoramide mustard and its bromo-substituted analogues, including the N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid (this compound), has utilized alkaline elution to characterize the induced DNA damage. nih.gov These studies demonstrated the formation of ICLs, DPCs, and alkali-labile sites (ALSs) in a concentration- and time-dependent manner. nih.gov Notably, the bromo-analogues exhibited higher cross-linking potency compared to isophosphoramide mustard. nih.gov The time course for the formation and removal of these cross-links was similar for all tested compounds, indicating comparable repair dynamics. nih.gov

Table 3: DNA Lesions Induced by Isophosphamide Mustard and its Bromo-Analogues Detected by Alkaline Elution

| Compound Analogue | DNA Interstrand Cross-Links (ICLs) | DNA-Protein Cross-Links (DPCs) | Alkali-Labile Sites (ALSs) |

|---|---|---|---|

| Isophosphoramide Mustard | Detected | Detected | Detected (slow-appearing) |

| This compound | Detected (Higher potency than IPM) | Detected | Detected (slow-appearing) |

| Dibromo-analogue | Detected (Higher potency than IPM) | Detected | Detected (fast- and slow-appearing) |

Data synthesized from findings on bromo-substituted analogues of isophosphamide mustard. nih.gov

Comet Assay for Single-Cell DNA Integrity

The single-cell gel electrophoresis (SCGE) or comet assay is a versatile and sensitive method for measuring DNA damage at the level of individual cells. nih.govaacrjournals.org Under alkaline conditions, the assay can detect DNA single-strand breaks and alkali-labile sites. liverpool.ac.uk Modifications to the protocol allow for the measurement of other lesions, such as DNA cross-links. To detect cross-links, cells are irradiated to introduce a fixed number of random strand breaks before analysis. The presence of cross-links retards the migration of the broken DNA in the electric field, resulting in a smaller "comet tail." aacrjournals.org

The comet assay has proven to be more sensitive than alkaline elution for detecting DNA cross-linking, requiring fewer cells for analysis. aacrjournals.org It has been successfully used to detect DNA cross-links in lymphocytes treated ex vivo with isophosphoramide mustard. aacrjournals.org Furthermore, a neutral version of the comet assay can be employed to specifically detect DNA double-strand breaks, which can be formed as a consequence of the cell's attempt to repair cross-links. nih.gov Studies on a glucose-derivative of ifosfamide mustard showed that non-repaired cross-links are converted into double-strand breaks, which then trigger apoptosis. nih.gov This highlights the utility of the comet assay in dissecting the specific types of DNA damage and their downstream consequences.

Table 4: Application of the Comet Assay for DNA Damage Assessment

| Assay Variant | Type of DNA Damage Detected | Key Findings for Related Compounds |

|---|---|---|

| Alkaline Comet Assay (with irradiation) | DNA Interstrand Cross-Links | Sensitive detection of cross-links in lymphocytes treated with isophosphoramide mustard. aacrjournals.org |

| Alkaline Comet Assay (standard) | DNA Single-Strand Breaks, Alkali-Labile Sites | Detection of high levels of strand breakage from metabolites of ifosfamide. aacrjournals.org |

| Neutral Comet Assay | DNA Double-Strand Breaks | Induction of double-strand breaks observed following treatment with an ifosfamide mustard derivative. nih.gov |

In Vitro Enzymatic Digestion Assays for Metabolic Pathway Characterization

In vitro enzymatic assays are fundamental in predicting the metabolic activation and degradation pathways of a compound. For this compound and its analogues, these studies primarily focus on the roles of microsomal enzymes and esterases.

The metabolic activation of many phosphoramidic mustards, such as the parent compound ifosfamide, is critically dependent on hepatic cytochrome P450 (CYP450) enzymes. nih.gov This process, specifically 4-hydroxylation, converts the inactive prodrug into its active cytotoxic metabolites. bu.edumdpi.com The primary enzymes involved in this bioactivation are CYP3A4 and CYP2B6. bu.edubiointerfaceresearch.com

Research into analogues of isophosphoramide mustard (iPAM) has explored how structural modifications affect this metabolic pathway. For instance, studies on benzyl (B1604629) analogues of iPAM using rat liver microsomes—a standard in vitro model containing a rich complement of CYP450 enzymes—have been conducted. bibliotekanauki.pl These investigations revealed that such analogues can be poor substrates for cytochrome P450. bibliotekanauki.plbibliotekanauki.pl In one study, after a 60-minute incubation with active rat liver microsomes, less than 10% of the tested benzyl analogues were digested, compared to 59% digestion of the parent drug, ifosfamide, under the same conditions. bibliotekanauki.pl This suggests that modifications to the mustard structure can significantly alter its interaction with and metabolism by CYP450 enzymes.

For this compound, also known as bromofosfamide (B17040), the bromine substitution influences its properties. biointerfaceresearch.com While specific microsomal digestion data for this compound is not extensively detailed in the provided context, the metabolic pathways of its parent compound, ifosfamide, are well-established. bu.eduresearchgate.net It is understood that ifosfamide undergoes hepatic metabolism by CYP450 to generate its active metabolites. nih.gov Resistance mechanisms have been linked to the downregulation of CYP2B6, CYP3A4, and CYP3A5, which would inhibit this necessary activation step. spandidos-publications.com Therefore, microsomal digestion assays are essential to determine the rate and extent to which the bromine-substituted variant is converted to its active form and to identify the specific CYP isozymes responsible.

As an alternative activation strategy, particularly for gene-directed enzyme-prodrug therapy (GDEPT), researchers have designed analogues of isophosphoramide mustard that are activated by esterases. bibliotekanauki.plfrontierspartnerships.org This approach bypasses the need for CYP450 metabolism, which can be variable among patients and a source of resistance. Acylthioethyl analogues of iPAM have been synthesized to be substrates for these hydrolytic enzymes. frontierspartnerships.org

In vitro studies using pig liver esterase and lipase (B570770) from Candida rugosa have demonstrated the viability of this activation pathway. frontierspartnerships.org The rate of hydrolysis was found to be dependent on the specific acyl substituents attached to the iPAM analogue. frontierspartnerships.org This correlation between the susceptibility to esterase-mediated hydrolysis and cytotoxic activity highlights the potential of this prodrug strategy. bibliotekanauki.pl

The table below summarizes findings from an in vitro digestion study of various acylthioethyl analogues of isophosphoramide mustard (iPAM), demonstrating their varying susceptibility to enzymatic hydrolysis.

Table 1: In Vitro Hydrolysis of Acylthioethyl Isophosphoramide Mustard (iPAM) Analogues by Esterase and Lipase

| Compound | Enzyme | 0.5 h | 1 h | 2 h | 4 h | 8 h |

|---|---|---|---|---|---|---|

| 2e | Esterase | 29% | 39% | 55% | 64% | - |

| Lipase | - | 12% | 23% | 40% | 52% | |

| 2f | Esterase | - | 13% | 22% | - | - |

| 2g | Lipase | - | - | - | - | - |

This table is based on data from a study on isophosphoramide mustard analogues designed for activation by esterases. frontierspartnerships.org

Genomic and Proteomic Approaches in Drug Response and Resistance Research

Understanding the molecular basis of a patient's response to a drug and the mechanisms by which cancer cells develop resistance is a cornerstone of precision medicine. nih.gov For alkylating agents like this compound, genomic and proteomic analyses provide invaluable insights.

Genomic and proteomic studies can identify biomarkers that predict patient response. nih.gov For instance, the expression levels of genes encoding drug-metabolizing enzymes, such as the CYP450 family, are critical for the activation of prodrugs like ifosfamide. spandidos-publications.com Research has shown that hypoxia can induce chemoresistance to ifosfamide by downregulating CYP2B6, CYP3A4, and CYP3A5 via the activation of hypoxia-inducible factor 1α (HIF-1α). spandidos-publications.com Similarly, the status of DNA repair pathways is a key determinant of sensitivity. Cells deficient in certain DNA repair proteins may show heightened sensitivity to DNA crosslinking agents. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been linked to resistance, while its decline can precede apoptosis in sensitive cells. nih.gov

Proteomic approaches are crucial for identifying the protein targets of drugs and understanding resistance mechanisms. Mass spectrometry-based proteomics can globally analyze DNA-protein cross-links (DPCs), which are significant lesions caused by nitrogen mustards. researchgate.net Such studies have identified proteins involved in DNA damage response, RNA processing, and transcriptional regulation as targets for DPC formation. researchgate.net

Resistance to phosphoramidic mustards has also been associated with elevated levels of glutathione (B108866) and increased activity of glutathione S-transferase enzymes. nih.gov These molecules can detoxify the reactive metabolites of the drug, preventing them from reaching their DNA target. nih.gov Genomic and proteomic screening can thus identify tumors with upregulated detoxification pathways, predicting potential resistance to this compound.

Applications of Computational Chemistry in Understanding Reaction Mechanisms and Interactions

Computational chemistry provides powerful tools for investigating the chemical properties of drug molecules at an atomic level. nih.gov For phosphoramidic mustards, these methods are essential for understanding their mechanism of action, which begins with intramolecular cyclization to form a highly reactive aziridinium (B1262131) cation. mdpi.combiointerfaceresearch.com This intermediate then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940). biointerfaceresearch.com

Quantum chemical simulations are employed to model the activation and alkylation reactions of these compounds. nih.gov These simulations can elucidate how chemical modifications, such as the substitution of a chlorine atom with bromine in this compound, affect the reactivity of the molecule. The bromine substituent is known to influence the compound's ability to cross-link with macromolecules. biointerfaceresearch.com Computational models can help quantify these differences in reactivity and predict the stability of the resulting DNA adducts.

Furthermore, molecular dynamics simulations are used to study the interaction of the activated drug with DNA. nih.gov These simulations can reveal the structural consequences of DNA alkylation and the factors that favor the formation of interstrand cross-links, which are considered critical lesions for the cytotoxic activity of nitrogen mustards. biointerfaceresearch.com By modeling the binding of the drug within the DNA minor groove, researchers can gain insights that inform the design of next-generation agents with improved specificity and potency. ucl.ac.uk

Future Research Directions and Translational Perspectives

Elucidation of Unexplored DNA Adducts and Associated Repair Pathways

The cytotoxic effects of isophosphoramide bromide mustard are mediated through the formation of DNA adducts, which, if not repaired, can lead to cell death. nih.gov The primary mechanism involves the alkylation of DNA bases, particularly the N7 position of guanine (B1146940), leading to the formation of monoadducts and interstrand cross-links (ICLs). mdpi.comaacrjournals.org Phosphoramide (B1221513) mustard, a related compound, is known to form specific adducts such as NOR-G-OH and the more cytotoxic G-NOR-G. nih.gov

While the major DNA adducts are known, a comprehensive understanding of all possible adducts formed by isophosphoramide bromide mustard is still lacking. Advanced analytical techniques like high-resolution/accurate-mass DNA adductomics offer a powerful tool to screen for both anticipated and unknown DNA adducts in biological samples. nih.govacs.orgfigshare.com This methodology can detect a wide range of DNA base adducts and is crucial for a complete understanding of the drug's mechanism of action. nih.govacs.orgfigshare.com

Once DNA adducts are formed, their persistence and cytotoxic potential are determined by the cell's DNA repair capacity. nih.govaacrjournals.org Several DNA repair pathways are implicated in the processing of damage induced by alkylating agents. nih.gov The Fanconi anemia (FA) pathway is critical for the repair of ICLs, coordinating with other mechanisms like translesion synthesis (TLS) and homologous recombination (HR). nih.gov The base excision repair (BER) pathway is involved in repairing N-alkylation adducts, and O6-methylguanine-DNA methyltransferase (MGMT) directly reverses certain types of alkylation damage. nih.govaacrjournals.orgnih.gov

Future research should focus on:

Comprehensive Adduct Profiling: Utilizing advanced mass spectrometry to create a complete map of DNA adducts formed by isophosphoramide bromide mustard in various cancer cell lines. nih.govacs.orgfigshare.com

Repair Pathway Interrogation: Investigating the specific roles of different DNA repair pathways (e.g., FA, BER, HR, and mismatch repair) in the recognition and repair of these adducts. nih.govnih.gov This can be achieved using cell lines with specific DNA repair deficiencies.

Predictive Biomarkers: Exploring whether the levels of specific DNA adducts or the expression of certain DNA repair proteins can serve as predictive biomarkers for treatment response. acs.org

Table 2: Key DNA Repair Pathways for Alkylating Agent-Induced Damage

| DNA Repair Pathway | Function | Relevance to Isophosphamide (B7887094) Bromide Mustard |

| Base Excision Repair (BER) | Repairs single-base damage and single-strand breaks. | Involved in the repair of N7-methylguanine and N3-methyladenine adducts. aacrjournals.org |

| Mismatch Repair (MMR) | Corrects base-base mismatches and insertion/deletion loops. | Recognizes adducts that lead to mispairing during DNA replication. nih.gov |

| Homologous Recombination (HR) | Error-free repair of double-strand breaks using a sister chromatid as a template. | Repairs double-strand breaks that arise from the processing of DNA adducts. nih.gov |

| Fanconi Anemia (FA) | A complex pathway that resolves interstrand cross-links. | Crucial for repairing the highly cytotoxic interstrand cross-links formed by bifunctional alkylating agents. nih.gov |

| O6-Methylguanine-DNA Methyltransferase (MGMT) | Directly removes alkyl groups from the O6 position of guanine. | A key resistance mechanism by directly repairing certain DNA adducts. nih.govaacrjournals.org |

Targeting Specific Cellular Pathways to Overcome Resistance Mechanisms

Resistance to alkylating agents like isophosphamide bromide mustard is a significant clinical challenge. numberanalytics.com Resistance can be intrinsic or acquired and arises through various cellular mechanisms. frontiersin.org A primary mechanism of resistance is the enhancement of DNA repair pathways, which remove the drug-induced DNA adducts before they can trigger cell death. nih.govnumberanalytics.com

Elevated levels of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) are a well-established mechanism of resistance to alkylating agents. nih.govaacrjournals.orgpharmgkb.org Similarly, increased activity of the base excision repair (BER) pathway, particularly the enzyme poly(ADP-ribose)polymerase (PARP), can also confer resistance. aacrjournals.org

Another key resistance mechanism involves the detoxification of the drug or its active metabolites. The aldehyde dehydrogenase (ALDH) superfamily of enzymes can inactivate cyclophosphamide (B585) and is implicated in resistance in various cancers, including breast cancer and medulloblastoma. researchgate.netsmj.org.sa High levels of glutathione (B108866) and associated enzymes can also conjugate with and neutralize alkylating agents. numberanalytics.com

Strategies to overcome these resistance mechanisms are a major focus of current research and include:

Combination Therapies: Combining alkylating agents with inhibitors of key resistance pathways. For example, using PARP inhibitors to block BER can enhance the efficacy of alkylating agents. numberanalytics.com

Targeting Detoxification Pathways: Developing inhibitors for enzymes like ALDH to prevent the inactivation of the drug. researchgate.net

Modulating Signaling Pathways: Resistance can also be mediated by altered signal transduction pathways that promote cell survival. frontiersin.org For instance, the erbB2 (HER2) oncogene has been linked to reduced sensitivity to some chemotherapy regimens. frontiersin.org Targeting these oncogenic pathways could resensitize cancer cells to the effects of isophosphoramide bromide mustard.

Table 3: Cellular Mechanisms of Resistance to this compound

| Resistance Mechanism | Cellular Pathway | Potential Therapeutic Strategy |

| Enhanced DNA Repair | O6-methylguanine-DNA methyltransferase (MGMT) | Combination with MGMT inhibitors. nih.govnumberanalytics.com |

| Enhanced DNA Repair | Base Excision Repair (BER) / PARP | Combination with PARP inhibitors. aacrjournals.orgnumberanalytics.com |

| Drug Detoxification | Aldehyde Dehydrogenase (ALDH) | Combination with ALDH inhibitors. researchgate.netsmj.org.sa |

| Altered Cell Signaling | Overexpression of survival proteins (e.g., Bcl-2) | Combination with Bcl-2 inhibitors. frontiersin.orgbohrium.com |

| Altered Drug Transport | Increased drug efflux by ABC transporters | Combination with efflux pump inhibitors. frontiersin.org |

Integration of Systems Biology and Omics Technologies for Comprehensive Molecular Profiling

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex molecular response to drugs like isophosphoramide bromide mustard. aacrjournals.orgresearchgate.net Systems biology approaches integrate these large datasets to build comprehensive models of drug action, identify biomarkers of response and resistance, and discover new therapeutic targets. oup.com

Multi-omics profiling of tumors before, during, and after treatment can reveal dynamic changes in tumor biology. aacrjournals.orgresearchgate.net For example, studies on neoadjuvant chemotherapy including cyclophosphamide have used transcriptomic profiling (RNA-Seq) to identify gene expression signatures associated with treatment response. bohrium.comaacrjournals.org These studies have shown that sensitive tumors may upregulate pathways related to the cell cycle and stress response, while resistant tumors express genes involved in transcription and differentiation. bohrium.com

Genomic analysis can identify mutations or copy number variations in genes involved in DNA repair or drug metabolism that may predict treatment outcome. spandidos-publications.com For instance, microarray data has been used to identify differentially expressed genes in cyclophosphamide-resistant chronic myelogenous leukemia cell lines, implicating genes like STAT5A and S100A4 in drug resistance. spandidos-publications.com Furthermore, multi-omics approaches can help stratify patients into molecular subtypes that may respond differently to treatment. mdpi.comjcancer.org

Future applications of systems biology in this field include:

Identifying Predictive Biomarkers: Using omics data from clinical trials to identify robust biomarkers that can predict which patients are most likely to benefit from treatment. aacrjournals.orgoup.com

Understanding Resistance Mechanisms: Analyzing molecular changes in tumors that become resistant to treatment to uncover novel resistance pathways. bohrium.comspandidos-publications.com

Personalized Medicine: Developing personalized treatment strategies based on the molecular profile of an individual's tumor. numberanalytics.com

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Application | Potential Insights |

| Genomics (WES, WGS) | Identify mutations, copy number variations, and genomic rearrangements. | Discover genetic determinants of drug sensitivity and resistance (e.g., mutations in DNA repair genes). aacrjournals.orgspandidos-publications.com |

| Transcriptomics (RNA-Seq, Microarrays) | Profile gene expression patterns. | Identify gene signatures predictive of response and pathways altered by drug treatment. bohrium.comaacrjournals.org |

| Proteomics | Analyze protein expression and post-translational modifications. | Identify proteins and signaling pathways directly involved in the cellular response to the drug. |

| Metabolomics | Profile small molecule metabolites. | Understand how the drug alters cellular metabolism and identify metabolic biomarkers of response. jcancer.org |

| Adductomics | Quantify DNA and protein adducts. | Directly measure the extent of target engagement and DNA damage. nih.govacs.org |

Advancements in Targeted Delivery Systems for Isophosphoramide Bromide Mustard and its Prodrugs

A major goal in cancer therapy is to maximize the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues. frontiersin.org Targeted delivery systems for isophosphoramide bromide mustard and its prodrugs, such as ifosfamide (B1674421) and cyclophosphamide, represent a promising strategy to achieve this. rsc.orgrsc.orgnih.gov

Nanoparticle-based delivery systems have gained significant attention for their ability to improve the pharmacological properties of anticancer drugs. rsc.orgrsc.org Various types of nanoparticles, including liposomes, niosomes, polymers, and inorganic nanoparticles, have been explored for the delivery of cyclophosphamide. mdpi.comwaocp.orgsogang.ac.krprimescholars.comresearchgate.net These systems can:

Enhance Stability and Solubility: Protect the drug from degradation and improve its solubility. rsc.org

Enable Controlled Release: Release the drug in a sustained or triggered manner, for example, in response to the acidic tumor microenvironment. mdpi.comwaocp.org

Passive Targeting: Accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov

Active Targeting: Be functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors on cancer cells. frontiersin.orgnih.gov

Prodrug-based targeting strategies are another major area of development. nih.govnih.govnih.govresearchgate.net These approaches involve designing prodrugs that are activated by specific conditions or enzymes found predominantly in the tumor microenvironment. frontiersin.orgresearchgate.net Key strategies include:

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody-enzyme conjugate is first administered to localize the enzyme to the tumor. A subsequently administered non-toxic prodrug is then converted into its active cytotoxic form only at the tumor site. nih.govnih.govresearchgate.net

Gene-Directed Enzyme Prodrug Therapy (GDEPT): A gene encoding a non-human enzyme is delivered specifically to tumor cells (e.g., via a viral vector). This expressed enzyme then activates a systemically administered prodrug. nih.govresearchgate.netulisboa.pt

These advanced delivery systems hold the potential to significantly improve the therapeutic window of isophosphoramide bromide mustard, making it a more effective and safer treatment option. frontiersin.orgrsc.org

Table 5: Targeted Delivery Strategies for this compound and its Prodrugs

| Delivery Strategy | Description | Advantages |

| Nanoparticles | ||

| PEGylated Niosomes | Vesicular nanocarriers that can be designed to be pH-responsive. | Enhanced stability, controlled release in acidic tumor environments. mdpi.com |